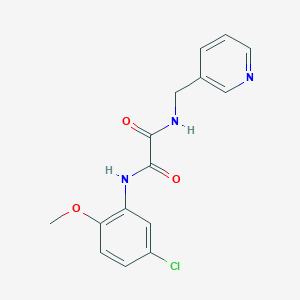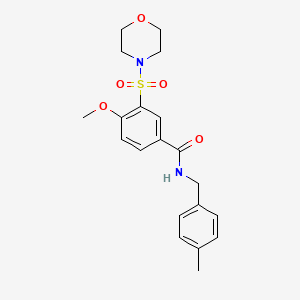![molecular formula C18H19NOS B5152375 N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
N-[2-(benzylthio)ethyl]-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzylthio)ethyl]-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is synthesized using a specific method and has unique properties that make it useful in scientific research.
作用机制
The mechanism of action of N-[2-(benzylthio)ethyl]-3-phenylacrylamide is not fully understood. However, studies have shown that this compound can interact with specific biological targets, including enzymes and receptors, to modulate their activity. This interaction can result in various biochemical and physiological effects, including changes in gene expression, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammatory processes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of specific receptors, including dopamine receptors, which are involved in neurological processes.
实验室实验的优点和局限性
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using a specific method. It has been shown to have low toxicity and can be used at relatively low concentrations. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific biological target. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in specific experiments.
未来方向
There are several future directions for the use of N-[2-(benzylthio)ethyl]-3-phenylacrylamide in scientific research. One direction is the development of this compound as a therapeutic agent for the treatment of specific diseases, including cancer and inflammation. Another direction is the use of this compound as a tool in biological research to study the mechanisms of action of specific biological processes. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in specific experiments and to fully understand its mechanism of action.
合成方法
The synthesis of N-[2-(benzylthio)ethyl]-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with benzylthiol in the presence of a catalyst. The reaction is carried out under specific conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The yield of the product is dependent on the reaction conditions, and optimization of the reaction conditions is necessary to obtain a high yield of the product.
科学研究应用
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has been used in various scientific research applications, including medicinal chemistry and drug discovery. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has also been used as a tool in biological research to study the mechanisms of action of various biological processes.
属性
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(12-11-16-7-3-1-4-8-16)19-13-14-21-15-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCRMCVRXPLBKO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
